
3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride is a quaternary ammonium compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction can be carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Preparation of the Intermediate: The docosyloxy group is introduced to the intermediate compound through an etherification reaction.
Quaternization: The intermediate is then reacted with trimethylamine in the presence of an alkyl halide, such as methyl chloride, to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Material Preparation: Ensuring high purity of the starting materials.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification: Using techniques such as crystallization or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide (OH-) or cyanide (CN-) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to investigate membrane interactions and permeability.
Medicine: Potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic regions, while the quaternary ammonium group interacts with hydrophilic regions. This dual interaction allows it to:
Disrupt Membranes: By integrating into lipid bilayers, it can alter membrane permeability.
Enhance Solubility: Increases the solubility of hydrophobic compounds in aqueous solutions.
Facilitate Drug Delivery: Enhances the transport of drugs across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with a shorter alkyl chain.
Dodecyltrimethylammonium chloride: Similar structure but with a dodecyl group instead of a docosyloxy group.
Uniqueness
3-(Docosyloxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium chloride is unique due to its long docosyloxy chain, which provides enhanced hydrophobic interactions compared to shorter alkyl chain analogs. This makes it particularly effective in applications requiring strong surfactant properties.
Eigenschaften
CAS-Nummer |
477578-81-7 |
|---|---|
Molekularformel |
C28H60ClNO2 |
Molekulargewicht |
478.2 g/mol |
IUPAC-Name |
(3-docosoxy-2-hydroxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C28H60NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-31-27-28(30)26-29(2,3)4;/h28,30H,5-27H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GJDVTLXPBMXCHU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOCC(C[N+](C)(C)C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



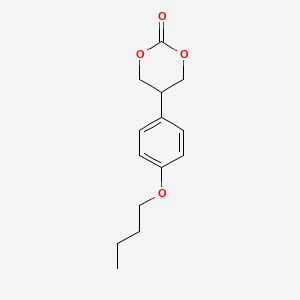
![Carbamic acid, [(1R)-1-isocyanatoethyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B12576586.png)
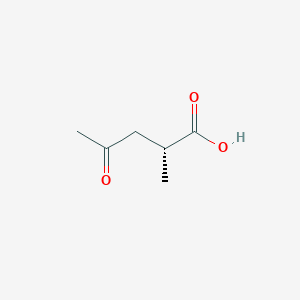

![Acetic acid, [(9,10-dihydro-9,10-dioxo-2-anthracenyl)thio]-](/img/structure/B12576598.png)

![1-Propanamine, 2,3-bis[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12576616.png)
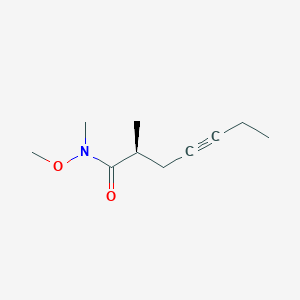
![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)
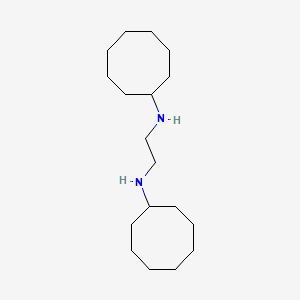
![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)
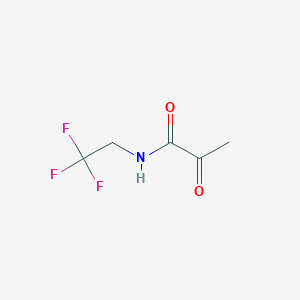
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methylbenzamide](/img/structure/B12576643.png)
